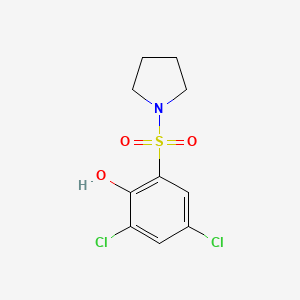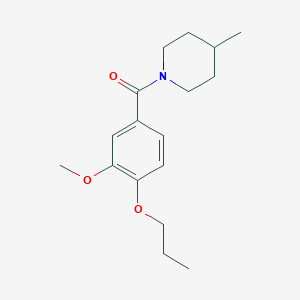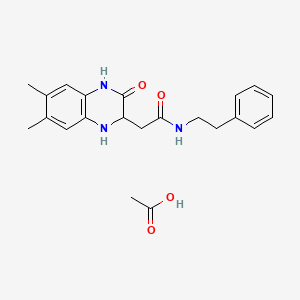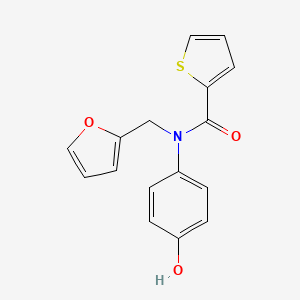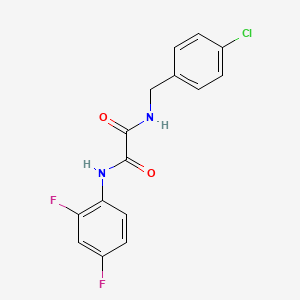
N-(4-chlorobenzyl)-N'-(2,4-difluorophenyl)ethanediamide
説明
N-(4-chlorobenzyl)-N'-(2,4-difluorophenyl)ethanediamide, also known as ABT-888 or Veliparib, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential therapeutic benefits. Veliparib belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors, which have been shown to be effective in treating various types of cancers.
作用機序
PARP inhibitors, including Veliparib, work by blocking the activity of PARP enzymes. PARP enzymes play a crucial role in repairing DNA damage in cancer cells. By blocking the activity of PARP enzymes, Veliparib prevents the repair of damaged DNA, leading to the death of cancer cells. PARP inhibitors have been shown to be particularly effective in cancer cells that have defects in DNA repair mechanisms, such as those with BRCA mutations.
Biochemical and Physiological Effects:
Veliparib has been shown to have a selective inhibitory effect on PARP enzymes, with little or no effect on other enzymes. Veliparib has also been shown to have good oral bioavailability and can cross the blood-brain barrier, making it a potential candidate for the treatment of brain tumors. In clinical trials, Veliparib has been well-tolerated, with the most common side effects being nausea, vomiting, and fatigue.
実験室実験の利点と制限
Veliparib has several advantages for lab experiments, including its selectivity for PARP enzymes, good oral bioavailability, and ability to cross the blood-brain barrier. However, Veliparib has some limitations, including its low solubility in water and its relatively short half-life.
将来の方向性
There are several future directions for the research and development of Veliparib. One area of research is the identification of biomarkers that can predict the response to Veliparib treatment. Another area of research is the development of combination therapies that can enhance the efficacy of Veliparib. Additionally, there is ongoing research into the use of Veliparib in the treatment of other types of cancers, such as prostate and lung cancers.
Conclusion:
In conclusion, Veliparib is a promising small molecule inhibitor that has shown potential therapeutic benefits in the treatment of various types of cancers. Its selectivity for PARP enzymes, good oral bioavailability, and ability to cross the blood-brain barrier make it a potential candidate for the treatment of brain tumors. Ongoing research into the identification of biomarkers, combination therapies, and the use of Veliparib in other types of cancers will further enhance our understanding of its potential therapeutic benefits.
科学的研究の応用
Veliparib has been extensively studied for its potential therapeutic benefits in cancer treatment. PARP inhibitors, including Veliparib, have been shown to be effective in treating various types of cancers, including breast, ovarian, and pancreatic cancers. Veliparib has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(2,4-difluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF2N2O2/c16-10-3-1-9(2-4-10)8-19-14(21)15(22)20-13-6-5-11(17)7-12(13)18/h1-7H,8H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKROZTZHGUIKAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)-2-thiophenecarboxamide](/img/structure/B4240236.png)

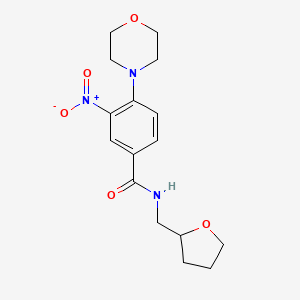
![ethyl 4-{[(3-methylphenyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B4240249.png)

![isopropyl (1-{[(4-fluorobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B4240266.png)

![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)butanamide](/img/structure/B4240286.png)
![({1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4240288.png)
![3-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4240297.png)
